Cas no 1018507-04-4 ([1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine)
![[1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine structure](https://www.kuujia.com/scimg/cas/1018507-04-4x500.png)
[1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine Chemical and Physical Properties
Names and Identifiers
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- [1-(2-chlorobenzoyl)piperidin-4-yl]methanamine
- [4-(aminomethyl)piperidin-1-yl]-(2-chlorophenyl)methanone
- [1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine
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- Inchi: 1S/C13H17ClN2O/c14-12-4-2-1-3-11(12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-9,15H2
- InChI Key: CKGRYRWASDLEEU-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(N1CCC(CN)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 264
- Topological Polar Surface Area: 46.3
- XLogP3: 1.8
[1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C117961-500mg |
[1-(2-chlorobenzoyl)piperidin-4-yl]methanamine |
1018507-04-4 | 500mg |
$ 435.00 | 2022-06-06 | ||
TRC | C117961-1g |
[1-(2-chlorobenzoyl)piperidin-4-yl]methanamine |
1018507-04-4 | 1g |
$ 680.00 | 2022-06-06 | ||
Life Chemicals | F1908-0235-0.5g |
[1-(2-chlorobenzoyl)piperidin-4-yl]methanamine |
1018507-04-4 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
Life Chemicals | F1908-0235-10g |
[1-(2-chlorobenzoyl)piperidin-4-yl]methanamine |
1018507-04-4 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-0235-0.25g |
[1-(2-chlorobenzoyl)piperidin-4-yl]methanamine |
1018507-04-4 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
Life Chemicals | F1908-0235-2.5g |
[1-(2-chlorobenzoyl)piperidin-4-yl]methanamine |
1018507-04-4 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
Life Chemicals | F1908-0235-1g |
[1-(2-chlorobenzoyl)piperidin-4-yl]methanamine |
1018507-04-4 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
TRC | C117961-100mg |
[1-(2-chlorobenzoyl)piperidin-4-yl]methanamine |
1018507-04-4 | 100mg |
$ 115.00 | 2022-06-06 | ||
Life Chemicals | F1908-0235-5g |
[1-(2-chlorobenzoyl)piperidin-4-yl]methanamine |
1018507-04-4 | 95%+ | 5g |
$2525.0 | 2023-09-07 |
[1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine Related Literature
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Jacob Tse-Wei Wang,Timothy W. Jones,Mihaela Grigore,Andre Cook,Dane W. deQuilettes,Roberto Brenes,Benjamin C. Duck,Kenrick F. Anderson,Noel W. Duffy,Bernard Wenger,Vladimir Bulović,Jian Pu,Jian Li,Bo Chi,Henry J. Snaith,Gregory J. Wilson J. Mater. Chem. A, 2019,7, 25511-25520
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
Additional information on [1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine
[1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine: A Comprehensive Overview
The compound with CAS No. 1018507-04-4, known as [1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of organic compounds that are derivatives of piperidine, a six-membered cyclic amine, and features a substituted benzoyl group attached to the piperidine ring. The presence of the chlorine atom in the benzoyl moiety introduces unique electronic and steric properties, making this compound a subject of interest in both academic and applied research.
Recent studies have highlighted the importance of piperidine derivatives in drug discovery and development. The piperidine ring is a common structural motif in many bioactive compounds due to its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. In the case of [1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine, the substitution pattern on the piperidine ring plays a crucial role in determining its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Researchers have employed advanced computational methods, such as molecular docking and pharmacophore modeling, to predict the binding affinity of this compound to various biological targets.
The synthesis of [1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine involves a series of well-established organic reactions, including Friedel-Crafts acylation and nucleophilic substitution. The choice of reagents and reaction conditions is critical to ensure high yield and purity of the final product. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are essential for studying its stereochemical effects on biological activity.
In terms of applications, [1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine has shown promise in the field of materials science as well. Its ability to form self-assembled monolayers (SAMs) on various substrates has been explored for use in nanotechnology and surface engineering. SAMs formed by this compound exhibit unique properties such as high stability, controlled surface functionality, and tunable wettability, making them suitable for applications in sensors, catalysis, and biomedical devices.
Furthermore, the study of [1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine has contributed significantly to our understanding of supramolecular chemistry. The molecule's ability to form supramolecular assemblies through non-covalent interactions such as π–π stacking and hydrogen bonding has been extensively investigated using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided valuable insights into the design of new materials with tailored properties.
From an environmental perspective, the biodegradability and eco-toxicity of [1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine have also been assessed in recent studies. These evaluations are crucial for ensuring that its use in industrial processes does not pose risks to ecosystems or human health. Results indicate that under specific conditions, the compound can undergo microbial degradation, reducing its persistence in the environment.
In conclusion, [1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine (CAS No. 1018507-04-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure provides a foundation for exploring novel functionalities in drug design, materials science, and environmental chemistry. As research continues to uncover new properties and potential uses for this compound, it is likely to play an increasingly important role in both academic research and industrial innovation.
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